molecular formula C9H10N2O B15089095 7,8-Dihydroisoquinolin-5(6H)-one oxime

7,8-Dihydroisoquinolin-5(6H)-one oxime

Cat. No.: B15089095
M. Wt: 162.19 g/mol
InChI Key: ODZAZPZPVLNASI-PKNBQFBNSA-N
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Description

Contextualizing Isoquinoline (B145761) and Oxime Chemistry within Modern Synthetic Paradigms

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. rsc.orgresearchgate.net The partially saturated dihydroisoquinolinone framework provides a three-dimensional architecture that is highly sought after in drug design. The introduction of an oxime functional group (C=N-OH) onto this scaffold further enhances its synthetic versatility.

Oximes are well-established functional groups in organic chemistry, serving not only as protecting groups for ketones and aldehydes but also as precursors to a variety of other functionalities. nih.gov The nitrogen-oxygen single bond in oximes is relatively weak and can be cleaved under various conditions to generate reactive intermediates, which can then participate in a range of bond-forming reactions. rwth-aachen.de This reactivity is central to their utility in the synthesis of nitrogen-containing heterocycles.

The synthesis of the precursor ketone, 7,8-Dihydroisoquinolin-5(6H)-one, is a critical first step. The general oximation of such a cyclic ketone to form 7,8-Dihydroisoquinolin-5(6H)-one oxime would typically proceed through the reaction of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), in a suitable solvent like ethanol. rwth-aachen.de This standard transformation is a robust and well-documented method for the preparation of oximes from their corresponding ketones.

Table 1: General Reaction for the Synthesis of this compound

Reactant 1Reactant 2ReagentsProduct
7,8-Dihydroisoquinolin-5(6H)-oneHydroxylamine HydrochlorideBase (e.g., Sodium Acetate)This compound

Significance of the this compound Scaffold in Chemical Research

The significance of the this compound scaffold lies in its potential as a versatile intermediate for the synthesis of novel heterocyclic systems. One of the most important potential applications of this compound is in the Beckmann rearrangement. nih.govosti.gov This classic organic reaction involves the acid-catalyzed rearrangement of an oxime to an amide. In the case of a cyclic ketoxime like this compound, the Beckmann rearrangement would lead to the formation of a lactam, specifically a substituted caprolactam. rsc.orgrwth-aachen.deosti.govresearchgate.netnih.gov

Caprolactams are industrially significant compounds, most notably as the monomer for the production of Nylon-6. rwth-aachen.deosti.gov The ability to generate novel, functionalized caprolactam derivatives from readily accessible dihydroisoquinolinone precursors opens up possibilities for the development of new polymers with tailored properties. Furthermore, substituted lactams are also important pharmacophores in medicinal chemistry.

The dihydroisoquinolinone core itself is a key feature in a number of biologically active molecules. For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their antioomycete activity against plant pathogens. rsc.org This highlights the potential for the broader class of dihydroisoquinolinone derivatives to exhibit useful biological properties.

Table 2: Potential Research Applications of the this compound Scaffold

Application AreaDescriptionPotential Products
Polymer ChemistryUse in the synthesis of novel polyamides via Beckmann rearrangement.Functionalized Nylon-6 analogues
Medicinal ChemistryAs a precursor to substituted lactams with potential biological activity.Novel pharmacologically active agents
AgrochemicalsAs a building block for new crop protection agents.New fungicides or herbicides

Historical Development and Evolution of Oxime-Mediated Heterocycle Synthesis

The chemistry of oximes has a rich history dating back to the late 19th century. The discovery of the Beckmann rearrangement by Ernst Otto Beckmann in 1886 was a landmark achievement that established the synthetic utility of oximes. nih.govosti.gov Initially, this reaction was primarily used for the structural elucidation of ketones. However, its application in the industrial synthesis of ε-caprolactam from cyclohexanone (B45756) oxime in the 20th century solidified its importance in chemical manufacturing. rwth-aachen.deosti.gov

Over the years, the scope of oxime-mediated reactions has expanded significantly. Beyond the Beckmann rearrangement, oximes have been employed in a variety of other cyclization reactions to form a diverse range of nitrogen-containing heterocycles. These reactions often take advantage of the reactivity of the C=N bond and the ability of the oxime hydroxyl group to act as a leaving group.

Modern synthetic methods have focused on developing milder and more efficient conditions for oxime transformations. This includes the use of novel catalysts and reagents to promote reactions under less harsh conditions, thereby improving the functional group tolerance and expanding the substrate scope. The evolution of oxime chemistry continues to provide new and innovative strategies for the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(NE)-N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2/b11-9+

InChI Key

ODZAZPZPVLNASI-PKNBQFBNSA-N

Isomeric SMILES

C1CC2=C(C=CN=C2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=CN=C2)C(=NO)C1

Origin of Product

United States

Reactivity and Mechanistic Investigations of Dihydroisoquinolinone Oxime Systems

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a cornerstone transformation in organic chemistry, facilitating the conversion of an oxime to an N-substituted amide. unacademy.com In the case of cyclic ketoximes such as 7,8-Dihydroisoquinolin-5(6H)-one oxime, this rearrangement leads to the formation of a lactam, a cyclic amide, through a ring-expansion process. wikipedia.org This reaction is typically catalyzed by acids, which promote the rearrangement by converting the hydroxyl group of the oxime into a good leaving group. masterorganicchemistry.com

Catalytic Systems and Conditions for Beckmann Rearrangement of this compound

A wide array of catalytic systems has been developed to effect the Beckmann rearrangement, ranging from classical Brønsted and Lewis acids to more modern and milder reagents. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. While specific studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous cyclic ketoximes provides a strong predictive framework for its reactivity.

Commonly employed catalysts for the Beckmann rearrangement of cyclic ketoximes include strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids such as phosphorus pentachloride and thionyl chloride. wikipedia.orgjocpr.com These traditional reagents, while effective, often require harsh conditions and can generate significant waste. Consequently, research has focused on developing milder and more environmentally benign catalytic systems. jocpr.com Recent advancements have introduced solid acid catalysts, metal complexes, and novel reagent systems that can promote the rearrangement under gentler conditions. jocpr.comrsc.org For instance, cyanuric chloride in the presence of a co-catalyst like zinc chloride has been shown to be effective. wikipedia.org

The following interactive table summarizes various catalytic systems and conditions that have been successfully applied to the Beckmann rearrangement of cyclic ketoximes, which are likely applicable to this compound.

Catalyst/ReagentCo-catalyst/SolventTemperatureNotes
Concentrated Sulfuric Acid-VariesTraditional, high-yielding but harsh conditions. jocpr.com
Polyphosphoric Acid (PPA)-ElevatedCommonly used for laboratory-scale synthesis.
Phosphorus Pentachloride (PCl₅)-VariesA classical reagent for the rearrangement. wikipedia.org
Thionyl Chloride (SOCl₂)-VariesAnother traditional and effective reagent. wikipedia.org
Cyanuric ChlorideZinc ChlorideRoom Temp.A milder, catalytic system. wikipedia.org
N-methyl-imidazolium hydrosulfateP₂O₅90 °CAn ionic liquid-based system, allowing for catalyst recycling. nih.gov
Triphosphazene-VariesAn effective catalyst for the synthesis of lactams. researchgate.net
2,4,6-trichloro rsc.orgchemistrysteps.comorganic-chemistry.orgtriazine (TCT)N,N-dimethylformamide (DMF)Room Temp.Provides excellent yields under very mild conditions. organic-chemistry.org

Elucidation of Intramolecular Mechanisms and Electrophilic Intermediates

The mechanism of the Beckmann rearrangement is a well-established, stereospecific process. organic-chemistry.org The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by an acid. masterorganicchemistry.com This converts the hydroxyl into a much better leaving group (water). masterorganicchemistry.com

The key step of the rearrangement involves a 1,2-alkyl shift, where the group anti-periplanar to the leaving group on the nitrogen atom migrates from carbon to the electron-deficient nitrogen. chemistrysteps.comorganic-chemistry.org This migration occurs in a concerted fashion with the departure of the leaving group, thus avoiding the formation of a highly unstable free nitrene. organic-chemistry.org This concerted step results in the formation of a highly electrophilic nitrilium ion intermediate. rsc.org

In the case of this compound, the migrating group would be the C4a-C5 bond, leading to a seven-membered lactam ring. The resulting nitrilium ion is then attacked by a nucleophile, which is typically water present in the reaction medium. masterorganicchemistry.com This is followed by deprotonation and tautomerization of the resulting imidic acid to yield the final, more stable lactam product. masterorganicchemistry.com Computational studies on similar systems have provided further insight into the transition state, showing that solvent molecules can play a crucial role in stabilizing the departing leaving group. wikipedia.org

Comparative Analysis of Fragmentation Pathways versus Rearrangement Processes

A significant competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. wikipedia.org This alternative pathway becomes prominent when the group that would typically migrate is capable of forming a stable carbocation. unacademy.com The fragmentation reaction leads to the formation of a nitrile and a carbocation, which can then undergo further reactions. wikipedia.org

For a substrate like this compound, the fragmentation would involve the cleavage of the C4a-C5 bond, leading to the formation of a nitrile and a carbocation centered on the dihydroisoquinoline ring. The stability of this carbocation is a key determinant of the reaction outcome. Factors that promote fragmentation include the presence of a quaternary carbon center adjacent to the oxime, which can stabilize the positive charge through hyperconjugation. wikipedia.org

The choice of reaction conditions can also influence the competition between rearrangement and fragmentation. While strongly acidic conditions often favor rearrangement, careful selection of the promoting reagent and solvent can steer the reaction towards fragmentation. wikipedia.org For many oximes that undergo fragmentation under acidic conditions, photochemical methods have been shown to favor the rearrangement pathway. organicreactions.org

Radical-Mediated Transformations Involving Oxime Derivatives

Beyond ionic pathways like the Beckmann rearrangement, oxime derivatives can also participate in a variety of radical-mediated transformations. These reactions proceed through highly reactive radical intermediates and offer unique avenues for the synthesis of complex molecular architectures.

Generation and Characterization of Oxime Radicals (Iminoxyl Radicals)

The key intermediates in these radical processes are iminoxyl radicals, which are N-oxyl radicals where the N-O• fragment is attached to a carbon atom via a double bond. nih.gov These radicals can be generated from their parent oximes through one-electron oxidation. nih.gov A variety of oxidizing agents can be employed for this purpose, including transition metal compounds like cerium(IV) ammonium (B1175870) nitrate (B79036) and silver(I) oxide, as well as lead(IV) acetate (B1210297). nih.govbeilstein-journals.org Photochemical methods, often in the presence of a sensitizer, can also be used to generate iminoxyl radicals. acs.org

The generation of iminoxyl radicals can proceed through different mechanisms depending on the oxidation potential of the oxime. Oximes with low oxidation potentials tend to form radicals via an electron transfer-proton transfer (ET-PT) sequence, while those with higher oxidation potentials may react through a hydrogen atom transfer (HAT) pathway. acs.org

Iminoxyl radicals are typically short-lived species and are often studied using spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectroscopy provides valuable information about the structure and electronic properties of these radical intermediates. nih.gov Infrared (IR) spectroscopy can also be used to characterize more stable iminoxyl radicals, with a characteristic intense band corresponding to the asymmetric vibrations of the C=N–O• fragment appearing in the spectrum. nih.govbeilstein-journals.org

Intramolecular Cyclization and Functionalization Reactions

Once generated, iminoxyl radicals can undergo a variety of intramolecular reactions, making them useful intermediates in organic synthesis. nih.gov Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, iminoxyl radicals can react as either N- or O-centered radicals. beilstein-journals.org

Two primary types of intramolecular reactions involving iminoxyl radicals are particularly significant:

Hydrogen Atom Abstraction followed by Cyclization: In this pathway, the iminoxyl radical abstracts a hydrogen atom from a suitable position within the molecule, generating a carbon-centered radical. This is then followed by cyclization to form a new ring system. beilstein-journals.org

Addition to a C=C Double Bond: The iminoxyl radical can add to a suitably positioned carbon-carbon double bond within the same molecule. beilstein-journals.org This intramolecular cyclization can lead to the formation of five-membered rings, such as isoxazolines (via C-O bond formation) or cyclic nitrones (via C-N bond formation). beilstein-journals.orgnih.gov

In the context of a system like this compound, if appropriate unsaturation or abstractable hydrogen atoms are present in a side chain, these intramolecular radical reactions could provide pathways to novel fused or spirocyclic heterocyclic structures. For instance, the cyclization of β,γ- and γ,δ-unsaturated ketoximes has been shown to produce 4,5-dihydroisoxazoles and cyclic nitrones, respectively. nih.govacs.org

Oxidative Coupling Reactions Facilitated by Oxime Radicals

Oxidative coupling reactions involving oxime radicals represent a powerful strategy for forming new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nih.govbeilstein-journals.org These reactions typically proceed through the generation of an iminoxyl radical intermediate from the oxime precursor. nih.govnih.gov The stability of these radicals is relatively low, but their reactivity can be harnessed for various synthetic applications. nih.govbeilstein-journals.org

The generation of the oxime radical can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or manganese(III) acetate (Mn(OAc)3). nih.govbeilstein-journals.org Once formed, the unpaired electron in the iminoxyl radical is delocalized between the nitrogen and oxygen atoms. This dual reactivity allows for the formation of either C–O or C–N bonds in subsequent coupling steps. nih.govbeilstein-journals.org

In intermolecular reactions, the formation of a C–O bond is generally favored. nih.govbeilstein-journals.org For instance, the cross-dehydrogenative coupling of oximes with 1,3-dicarbonyl compounds, facilitated by an oxidizing agent, leads to the formation of C–O coupling products. nih.govbeilstein-journals.org A proposed mechanism for this transformation involves the one-electron oxidation of both the oxime and the 1,3-dicarbonyl compound to generate the respective radical species, which then couple. nih.gov

A notable example involves the use of a Cu(II)/tert-butyl hydroperoxide (t-BuOOH) system to facilitate the oxidative coupling of oximes with β-dicarbonyl compounds. This reaction proceeds through the formation of tert-butoxyl, tert-butylperoxyl, and iminoxyl radicals. The iminoxyl radicals are key intermediates responsible for the formation of the desired C–O coupled products. nih.gov

Intramolecular reactions of oxime radicals, on the other hand, can lead to the formation of five-membered rings, such as isoxazolines (via C–O bond formation) or nitrones (via C–N bond formation). nih.govbeilstein-journals.org These cyclization reactions can be initiated by hydrogen atom abstraction or by the addition of the oxime radical to a double bond within the same molecule. nih.gov

Table 1: Oxidizing Agents for the Generation of Oxime Radicals
Oxidizing AgentCoupling PartnerBond FormedReference
KMnO₄, Mn(OAc)₃1,3-Diketones, 1,3-KetoestersC-O nih.govbeilstein-journals.org
Cu(II)/t-BuOOHβ-Dicarbonyl compoundsC-O nih.gov
Selectfluor/Bu₄NIIntramolecular AlkeneC-O (Isoxazoline formation) nih.gov

Transition Metal-Catalyzed Reactivity of Oximes

Transition metals play a pivotal role in activating and functionalizing oximes, offering a diverse array of synthetic transformations. acs.org The oxime group can act as a directing group, facilitating C-H activation, or undergo oxidative addition to the metal center, leading to various cyclization and coupling reactions.

Palladium catalysis has been instrumental in the development of carbon-nitrogen bond-forming reactions involving oximes. A key transformation in this area is the amino-Heck reaction, which allows for the synthesis of nitrogen-containing heterocycles. wikipedia.org The reaction mechanism typically involves the oxidative addition of a Pd(0) catalyst to the N-O bond of an oxime derivative, such as an O-acetyl oxime. rsc.orgrsc.org This step generates an alkylideneamino-palladium(II) intermediate. rsc.org

This intermediate can then undergo migratory insertion with a tethered alkene, leading to the formation of a new C-N bond and a cyclic product. rsc.org The amino-Heck reaction has been successfully applied to the synthesis of various nitrogen heterocycles, including pyridines and azafluorenones. rsc.org For instance, the reaction of O-acetyl ketoximes with allylic alcohols in the presence of a palladium catalyst yields substituted pyridines. rsc.org

Furthermore, visible light-induced palladium-catalyzed Heck-type alkylation of oximes has been developed. This method utilizes the generation of nucleophilic hybrid alkyl Pd radical intermediates, which add to the imine moiety, followed by β-hydrogen elimination to yield substituted imines. nih.govnih.gov

Rhodium(III) catalysts have proven to be highly effective for the C-H activation of arenes, with the oxime group often serving as a directing group. rsc.orgnih.gov This strategy has been widely employed for the synthesis of isoquinoline (B145761) derivatives. rsc.orgacs.orgacs.org The reaction typically proceeds through the formation of a rhodacycle intermediate, which then undergoes annulation with a coupling partner, such as an alkyne or alkene. rsc.orgacs.org

In the context of isoquinoline N-oxide synthesis, aryl oximes can react with tertiary propargyl alcohols in the presence of a Rh(III) catalyst. researchgate.net This oxidative annulation proceeds with high regioselectivity and tolerates a broad range of functional groups. researchgate.net The proposed mechanism involves C-H activation, insertion of the alkyne, and subsequent cyclization to form the isoquinoline N-oxide ring system. acs.org The catalytic cycle is often proposed to involve Rh(III)/Rh(V) intermediates. nih.govacs.org

Table 2: Rh(III)-Catalyzed Annulation Reactions of Oximes
Oxime SubstrateCoupling PartnerProductKey Mechanistic StepsReference
Acetophenone O-acetyl oximesAllenoatesIsoquinolinesArene C–H activation, allene (B1206475) insertion, C–N coupling acs.org
Aryl oximesTertiary propargyl alcoholsIsoquinoline N-oxidesC-H activation, oxidative annulation researchgate.net
Aryl ketoximesInternal alkynesN-(2-cyanoaryl) indanone iminesC(sp²)–H and C(sp²)–C(sp²) bond activation rsc.org

Copper(I) catalysts offer a cost-effective and sustainable alternative to palladium for certain transformations of oximes. rsc.orgresearchgate.net Copper(I) can catalyze the intramolecular cyclization of oxime precursors to form various nitrogen-containing heterocycles. researchgate.netrsc.org These reactions often proceed through a radical pathway. rsc.orgresearchgate.net

For instance, copper-catalyzed Heck-like cyclizations of oxime esters have been developed. rsc.orgrsc.org Mechanistic studies suggest that these reactions proceed via the generation and cyclization of an intermediate with iminyl radical character, rather than through an organometallic migratory insertion pathway. rsc.org This represents a distinct mechanism from the palladium-catalyzed amino-Heck reaction.

Copper(I) has also been utilized in the synthesis of spiropyrrolines through the intermolecular cyclization of ketoximes and alkenes. researchgate.net The proposed mechanism involves the formation of an iminyl radical through Cu-catalyzed N-O bond cleavage, followed by addition to the alkene and subsequent cyclization. researchgate.net

Titanium(IV) complexes can mediate various coupling reactions involving oxime ethers. acs.org For example, tert-butoximido titanium complexes have been shown to react with carbonyl compounds to produce oxime ethers. acs.org

Titanium-mediated reductive cross-coupling reactions of imines (which can be derived from oximes) with terminal alkynes provide an efficient route to stereodefined allylic amines. nih.gov This reaction involves the in-situ generation of a low-valency titanium species that reacts with the imine to form a titanium-imine complex. This complex then couples with the terminal alkyne to form an azatitanacyclopentene intermediate, which upon hydrolysis yields the allylic amine. nih.gov

Furthermore, titanium(IV) isopropoxide in combination with organometallic reagents like Grignard or organolithium reagents has been used to mediate the reductive coupling of imines. nih.gov

A variety of other transition metals have been employed to mediate the functionalization and conversion of oximes, highlighting the versatility of this functional group. acs.orgresearchgate.netresearchgate.net

Iron-catalyzed cyclization: Iron(III) chloride can catalyze the cyclization of ketoxime acetates with aldehydes to synthesize substituted pyridines. researchgate.net

Copper-catalyzed oxidative tetrahydrofuranylation: An efficient copper(I)-catalyzed oxidative coupling of oximes with tetrahydrofuran (B95107) has been developed to produce O-tetrahydrofuran-2-yl oxime ethers. researchgate.net

Bimetallic systems: A Cu-Rh bimetallic system has been applied to the synthesis of isoquinolines and other fused pyridine (B92270) derivatives from aryl ketone O-acetyl oximes and internal alkynes. researchgate.net

Copper-catalyzed domino cyclization: Copper catalysts can facilitate a domino reaction between anilines and cyclobutanone (B123998) oxime to produce spirotetrahydroquinoline derivatives. nih.gov

These examples underscore the broad utility of transition metal catalysis in harnessing the reactivity of oximes for the synthesis of complex nitrogen-containing molecules.

Cycloaddition Reactions Involving Dihydroisoquinolinone Oxime Derivatives

Cycloaddition reactions offer powerful strategies for the construction of complex polycyclic molecules from relatively simple precursors in a highly atom-economical fashion. The oxime functionality within the 7,8-dihydroisoquinolin-5(6H)-one scaffold serves as a versatile handle for engaging in such transformations, providing access to novel fused heterocyclic systems.

The oxime group of this compound is a latent 1,3-dipole. While not a 1,3-dipole itself, it can be readily converted into one, most commonly a nitrone, which can then participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This transformation is a cornerstone for the synthesis of five-membered heterocyclic rings.

The general strategy involves the N-alkylation of the oxime, which, depending on the structure of the alkylating agent, can lead to the in-situ formation of a cyclic nitrone. For instance, reaction with an appropriate haloaldehyde could lead to an intermediate that cyclizes to a 3,4-dihydroisoquinoline (B110456) N-oxide derivative. These cyclic nitrones are effective 1,3-dipoles that react with a variety of dipolarophiles, such as alkenes and alkynes, to yield fused isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. nih.govrsc.org This approach has been successfully applied to 3,4-dihydroisoquinoline N-oxides, which react with electron-rich alkenes like alkyl vinyl ethers in the presence of a chiral Lewis acid catalyst to afford fused polycyclic isoquinoline derivatives with high regio-, diastereo-, and enantioselectivity. nih.gov

Another related approach involves the reaction of oxime derivatives, such as oxime chlorides, with cyclic imines. For example, various oxime chlorides have been shown to react with 3,4-dihydroisoquinoline via a [3+2] cycloaddition to furnish tricyclic 1,2,4-oxadiazolines fused to the tetrahydroisoquinoline core in high yields. mdpi.com This highlights the versatility of the oxime synthon in preparing diverse fused heterocyclic systems.

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsFused Heterocyclic Product TypeReference
3,4-Dihydroisoquinoline N-OxideAlkyl Vinyl EtherChiral BINOL-AlMe ComplexIsoxazolidine-fused Tetrahydroisoquinoline nih.gov
Aryl Oxime Chloride3,4-DihydroisoquinolineEt3N, CH2Cl2, rt1,2,4-Oxadiazoline-fused Tetrahydroisoquinoline mdpi.com
Cyclic NitroneGeneric AlkeneThermal or Lewis AcidFused Isoxazolidine rsc.orgmdpi.com

While direct examples utilizing this compound are not prevalent, the methodology has been established for other cyclic oximes. nsf.govresearchgate.net The application of this reaction to the dihydroisoquinolinone oxime scaffold would involve irradiating a solution of the oxime and a suitable alkene with UV or visible light, potentially in the presence of a photosensitizer. nsf.govresearchgate.net This would lead to the formation of a novel and complex tricyclic system containing a fused azetidine (B1206935) ring. The regiochemistry and stereochemistry of the cycloaddition are influenced by the stability of the intermediate biradical and steric factors. This photochemical strategy represents a powerful tool for accessing structurally unique and complex molecular architectures that are difficult to obtain through conventional thermal methods. libretexts.org

Oxime SubstrateAlkene PartnerConditionsFused Heterocyclic Product TypeReference
Generic Cyclic OximeUnactivated AlkeneVisible Light, Triplet PhotosensitizerFused Azetidine nsf.govresearchgate.net
Aromatic OximeElectron-deficient AlkeneUV IrradiationAzetidine researchgate.net
2-Isoxazoline (Cyclic Oxime Ether)Feedstock AlkenesVisible Light, Energy TransferFused Azetidine Precursor nsf.gov

Functional Group Interconversions of the Oxime Moiety

The oxime group is a rich hub for chemical transformations, allowing for its conversion into a variety of other important nitrogen-containing functional groups. These interconversions significantly broaden the synthetic utility of this compound as a versatile intermediate.

Amides: The most significant transformation of a ketoxime is the Beckmann rearrangement, which converts the oxime into an amide. nih.govwikipedia.org For a cyclic ketoxime like this compound, this reaction results in a ring-expansion to yield a seven-membered lactam (a substituted azepan-2-one). The reaction is typically catalyzed by strong acids (e.g., sulfuric acid, polyphosphoric acid) or reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.govresearchgate.net The mechanism involves protonation of the hydroxyl group, followed by the migration of the alkyl group positioned anti to the departing water molecule. This rearrangement provides a direct route to novel lactam scaffolds that are important in medicinal chemistry.

Nitriles: While aldoximes are more commonly dehydrated to nitriles, ketoximes can undergo a related transformation known as the Beckmann fragmentation. This occurs if the group anti to the hydroxyl group is capable of stabilizing a positive charge. This would lead to ring-opening and the formation of a cyano-containing carboxylic acid.

Nitro Compounds: The oxime group can be directly oxidized to a nitro group. This transformation provides access to the corresponding 5-nitro-5,6,7,8-tetrahydroisoquinoline derivative. Various oxidizing agents can accomplish this conversion under mild conditions. A convenient and safe method employs sodium perborate (B1237305) in glacial acetic acid. organic-chemistry.orgorganic-chemistry.org Other effective reagents include peroxytrifluoroacetic acid, which is known to oxidize a wide range of oximes to their corresponding nitro compounds. acs.org

TransformationReagents and ConditionsProduct TypeReference
Amide (Lactam) FormationH₂SO₄ or PPA, heat; or TsCl, NaOH/dioxaneRing-expanded Lactam (Azepan-2-one derivative) nih.govresearchgate.net
Nitro Compound FormationSodium perborate, glacial acetic acid, 55-60 °Cgem-Nitroalkane organic-chemistry.orgorganic-chemistry.org
Nitro Compound FormationTrifluoroperacetic acid (CF₃CO₃H), Na₂HPO₄, CH₂Cl₂gem-Nitroalkane acs.org

The hydroxyl group of the oxime is readily functionalized to form oxime ethers and esters. These derivatives are important in their own right and can also serve as activated intermediates for further reactions. nih.govarpgweb.com

Oxime Ethers: The formation of oxime ethers is typically achieved through O-alkylation. Standard conditions involve treating the oxime with a base (e.g., sodium hydride, potassium carbonate) to form the oximate anion, which is then reacted with an alkylating agent such as an alkyl halide or sulfate (B86663) (Williamson ether synthesis). More recent, greener methodologies have been developed, including a visible-light-promoted, catalyst-free O-H functionalization of oximes using diazo esters, which proceeds under very mild conditions. acs.org Another approach involves a phosphine-mediated reductive O–H bond insertion reaction of oximes with α-keto esters. rsc.org The scope of these reactions is broad, allowing for the introduction of a wide variety of alkyl and aryl groups.

Oxime Esters: O-acylation to form oxime esters is generally straightforward, accomplished by reacting the oxime with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). These oxime esters are particularly useful as they are precursors for generating iminyl radicals under photochemical or transition-metal-catalyzed conditions, enabling a host of C-C and C-N bond-forming reactions. nih.gov

DerivativeMethodologyReagents and ConditionsReference
Oxime EtherO-AlkylationBase (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) arpgweb.com
Oxime EtherPhotochemical O-H FunctionalizationDiazo Ester (RCHN₂CO₂R'), Blue LED acs.org
Oxime EsterO-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) nih.gov

The reduction of the oxime functionality is a fundamental and widely used method for the synthesis of primary amines. The reduction of this compound yields 5-amino-5,6,7,8-tetrahydroisoquinoline, a valuable building block for further derivatization.

A variety of reducing agents can effect this transformation. Catalytic hydrogenation is one of the most common and efficient methods. mdpi.com This typically involves reacting the oxime with hydrogen gas (H₂) over a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum oxide (Adam's catalyst), or Raney Nickel. encyclopedia.pub The reaction conditions, including solvent, pressure, and temperature, can be optimized to achieve high yields. For instance, the reduction of the structurally similar 2-indanone (B58226) oxime to 2-aminoindane proceeds in high yield using Pd/C in the presence of acid. encyclopedia.pub

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces oximes to primary amines. Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt (e.g., NiCl₂) or in acidic media can also be effective. The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, which is an important consideration for creating chiral amine centers.

Reducing Agent/SystemSolventConditionsProductReference
H₂ / Pd/CEthanol, Acetic AcidRoom Temperature, 1-4 atm H₂Primary Amine encyclopedia.pub
H₂ / Raney NiEthanol / Ammonia (B1221849)Elevated Temperature and PressurePrimary Amine mdpi.com
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl EtherReflux, followed by aqueous workupPrimary Amine mdpi.com
Sodium Borohydride (NaBH₄) / NiCl₂·6H₂OMethanol0 °C to Room TemperaturePrimary AmineGeneric

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Determination and Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like 7,8-Dihydroisoquinolin-5(6H)-one oxime, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their integration (ratio). Specific chemical shifts (δ) would be expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the dihydroisoquinoline core, and the hydroxyl proton of the oxime group. The potential for E and Z isomerism around the C=N bond of the oxime could also be investigated, as the different spatial arrangements would likely result in distinct sets of signals.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic ring and the C=N bond, and the sp³-hybridized carbons of the saturated portion of the ring system.

A hypothetical data table for the primary isomer would resemble the following:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations
H-1Data N/AData N/AData N/A
H-3Data N/AData N/AData N/A
H-4Data N/AData N/AData N/A
C-5N/AData N/AData N/A
H₂-6Data N/AData N/AData N/A
H₂-7Data N/AData N/AData N/A
H₂-8Data N/AData N/AData N/A
N-OHData N/AN/AData N/A

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected.

Functional Group Expected Vibrational Frequency (cm⁻¹)
O-H stretch (oxime)Data N/A (typically broad, ~3200-3600)
C=N stretch (aromatic)Data N/A (typically ~1640-1690)
C=N stretch (oxime)Data N/A (typically ~1540-1650)
C-H stretch (aromatic)Data N/A (typically >3000)
C-H stretch (aliphatic)Data N/A (typically <3000)

The precise frequencies of these vibrations would provide evidence for the presence of the key functional groups within the molecule.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural clues, as the molecule breaks apart in a predictable manner upon ionization. The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value.

Ion Calculated Exact Mass Observed Mass
[C₉H₁₀N₂O + H]⁺163.0866Data N/A

Analysis of the fragmentation pathways would help to confirm the connectivity of the ring system and the presence of the oxime functional group.

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise spatial arrangement of atoms in the solid state, yielding bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity, stereochemistry (including the E/Z configuration of the oxime), and intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group.

A summary of crystallographic data would typically include:

Parameter Value
Crystal systemData N/A
Space groupData N/A
Unit cell dimensionsData N/A
Bond lengths (Å)Data N/A
Bond angles (°)Data N/A
Torsion angles (°)Data N/A

Computational and Theoretical Studies in Dihydroisoquinolinone Oxime Chemistry

Conformational Analysis and Prediction of Isomer Stability (e.g., E/Z Isomerism)

The C=N double bond in 7,8-Dihydroisoquinolin-5(6H)-one oxime gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) configurations. The relative stability of these isomers is critical as it can influence the molecule's biological activity and chemical reactivity.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the conformations of oxime isomers. mdpi.com Theoretical studies on similar oxime-containing heterocyclic compounds have shown that the E-isomer is often thermodynamically more stable. mdpi.com This stability can be attributed to factors like steric repulsion; for instance, in some oximes, the "out" conformer of the E-isomer is favored due to steric hindrance between the oxime's hydroxyl group and hydrogen atoms on the adjacent heterocyclic ring. mdpi.com Conversely, the Z-isomers may be stabilized in an "in" conformation by the formation of an intramolecular hydrogen bond between the oxime's OH group and a nearby nitrogen atom. mdpi.com

The stability of oxime geometrical isomers is notably higher than that of imine isomers. stackexchange.com This enhanced stability arises from the electronic properties of the nitrogen atom in the C=N-OH group. The electronegative oxygen atom withdraws electron density from the nitrogen, which alters the hybridization of the nitrogen's orbitals. stackexchange.com This change increases the energy barrier for the inversion of the lone pair on the nitrogen atom, which is the mechanism for interconversion between the E and Z forms, thus making the isomers less likely to interconvert at room temperature. stackexchange.com

The isomerization process can be influenced by environmental conditions. For example, studies on indole-3-carbaldehyde oxime derivatives have shown that the isomerization of the anti (E) product to the syn (Z) product is highly favorable under acidic conditions. nih.gov Computational modeling can also determine the energy barrier for this interconversion. DFT calculations on certain oximes in a dimethyl sulfoxide (B87167) (DMSO) solution have estimated the energy barrier between Z and E isomers to be around 200 kJ/mol at 298 K, rendering their spontaneous interconversion at room temperature nearly impossible. mdpi.com

Table 1: Factors Influencing Isomer Stability in Oximes
FactorDescriptionComputational Insight
Steric Hindrance Repulsive forces between atoms or groups in close proximity.Can destabilize certain conformers (e.g., "in" conformer of an E-isomer). mdpi.com
Intramolecular H-Bonding Formation of a hydrogen bond within the same molecule.Can stabilize certain conformers (e.g., "in" conformer of a Z-isomer). mdpi.com
Electronic Effects Influence of substituent electronegativity on bond character.The electronegative oxygen in the oxime group increases the inversion barrier, stabilizing isomers. stackexchange.com
Solvent Effects Interaction of the molecule with the surrounding solvent.Solvents like DMSO can form strong hydrogen bonds with the oxime's OH group, stabilizing the E-isomer. mdpi.com
pH Conditions Acidity or basicity of the medium.Acidic conditions can accelerate the isomerization from E to Z forms in some oximes. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are pivotal for elucidating the electronic structure and predicting the reactivity of this compound. DFT calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a detailed picture of the molecule's electronic properties. researchgate.net

Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netscirp.org

From these fundamental energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). researchgate.netscirp.org

Chemical Potential (µ): The escaping tendency of electrons from a system (µ = -(I + A) / 2). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = µ² / 2η). researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the oxime group would be expected to be regions of high negative potential.

Table 2: Calculated Reactivity Parameters for a Dihydro-dioxolo-quinolinone Analog
ParameterSymbolDefinitionSignificance
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital.Relates to electron-donating ability. researchgate.net
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital.Relates to electron-accepting ability. researchgate.net
Energy Gap EgapELUMO - EHOMOIndicator of chemical reactivity and stability. researchgate.net
Ionization Potential IEnergy to remove an electron.Measures resistance to oxidation. researchgate.net
Electron Affinity AEnergy released upon gaining an electron.Measures propensity for reduction. researchgate.net
Chemical Hardness ηResistance to deformation of electron cloud."Hard" molecules have a large Egap; "soft" molecules have a small Egap. researchgate.netscirp.org
Electrophilicity Index ωPropensity to act as an electrophile.Quantifies the ability to accept electrons. researchgate.net

Mechanistic Pathways Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of reactions involving this compound, both in its formation and its subsequent transformations. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway.

For the formation of the oxime itself from the parent ketone (7,8-Dihydroisoquinolin-5(6H)-one) and hydroxylamine (B1172632), DFT calculations can be used to analyze the proposed mechanism. researchgate.net This includes modeling the initial nucleophilic attack of the hydroxylamine nitrogen on the ketone's carbonyl carbon, subsequent proton transfers, and the final dehydration step to form the C=N bond. ic.ac.ukdatapdf.com Computational studies have shown that these proton transfers can be assisted by explicit solvent molecules, and that the dehydration step is often the rate-determining step under neutral conditions. ic.ac.ukdatapdf.com

Computational methods are also used to explore the reactivity of the oxime. For instance, in the synthesis of isoquinoline (B145761) N-oxides from ketoximes, computational studies help to distinguish between different possible mechanisms, such as ionic versus radical pathways. nih.govacs.org By calculating the energies of intermediates and transition states for each proposed path, the most energetically favorable route can be identified. nih.gov

Transition state analysis is a cornerstone of these mechanistic studies. Methods like the Nudged Elastic Band with Climbing Image (NEB-CI) can be used to locate the transition state structure for specific processes, such as the E/Z isomerization of the oxime group. mdpi.com Once the transition state is found, its energy can be calculated to determine the activation barrier for the reaction, providing a quantitative measure of the reaction rate. These computational approaches can guide synthetic efforts by predicting which reaction conditions or molecular substitutions might favor a desired outcome. mit.edu

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for structure elucidation and for confirming the identity of isomers. This is particularly useful for distinguishing between the E and Z isomers of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent application. rsc.org By using methods such as Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the 1H and 13C chemical shifts for a proposed structure. nih.gov The accuracy of these predictions can be very high, often with root-mean-square-error (RMSE) values of less than 1.5 ppm for 13C and 0.1 ppm for 1H shifts when compared to experimental data. nih.govrsc.org

This predictive power is a powerful tool for assigning the correct configuration of oxime isomers. rsc.orgnih.gov Researchers can compute the expected NMR spectra for both the E and Z isomers and compare them to the experimental spectrum. The isomer whose calculated spectrum provides a better match is assigned as the correct one. nih.gov Probabilistic methods like DP4+ have been developed to provide a statistical confidence level for these assignments. rsc.org

Table 3: Computational Methods for Spectroscopic Prediction of Oximes
SpectroscopyComputational MethodInformation PredictedApplication
NMR (1H, 13C) DFT with GIAOChemical shifts (δ)Structure verification, E/Z isomer assignment, signal assignment. nih.govnih.gov
NMR (1H, 13C) Probabilistic Models (e.g., DP4+)Statistical confidence of isomer assignmentIncreases reliability of E/Z configuration determination from calculated NMR data. rsc.org
Infrared (IR) Semi-empirical or DFT methodsVibrational frequencies and intensitiesConfirmation of functional groups, comparison with experimental spectra. researchgate.net

Synthetic Applications and Derived Chemical Scaffolds from Dihydroisoquinolinone Oxime

Role as Versatile Intermediates in Complex Molecule Synthesis

7,8-Dihydroisoquinolin-5(6H)-one oxime is a resourceful building block for assembling intricate molecular frameworks. The presence of the oxime moiety on the dihydroisoquinoline scaffold allows for a variety of chemical transformations, enabling chemists to access a wide range of valuable compounds.

Construction of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Azepines)

The oxime group is a well-established precursor for nitrile oxides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. This reactivity is harnessed for the synthesis of isoxazoles. Typically, the oxime is converted into the corresponding hydroximoyl chloride, which, upon treatment with a base, eliminates hydrogen chloride to generate the nitrile oxide in situ. This transient species readily reacts with alkynes to afford isoxazole (B147169) rings. This method provides a reliable route to substituted isoxazoles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities.

Furthermore, the dihydroisoquinolinone oxime core can undergo rearrangement reactions, such as the Beckmann rearrangement, to yield expanded ring systems like azepines. Under acidic conditions (e.g., using polyphosphoric acid or trifluoroacetic acid), the oxime can rearrange to form a seven-membered lactam, an azepine derivative. The regioselectivity of this rearrangement is a critical aspect, influencing the final structure of the resulting azepine. These seven-membered heterocyclic compounds are of considerable interest due to their presence in numerous pharmacologically active molecules.

Synthesis of Fused Polycyclic and Spirocyclic Systems

The strategic positioning of the oxime group within the bicyclic framework of this compound enables its participation in intramolecular reactions to form more complex polycyclic systems. Intramolecular cycloaddition reactions, for instance, can lead to the formation of fused isoxazoline (B3343090) rings, adding a third ring to the dihydroisoquinoline core.

Another significant application is in the construction of spirocyclic systems. The oxime can be transformed into a nitrone, which can then undergo intramolecular [3+2] cycloaddition with a suitably placed alkene tethered to the nitrogen atom of the dihydroisoquinoline ring. This process, known as an intramolecular nitrone-olefin cycloaddition (INOC), is a powerful method for constructing intricate spirocyclic frameworks containing a nitrogen-oxygen bond, which can be further manipulated to introduce additional functionality. These spirocyclic structures are of great interest in drug discovery due to their rigid, three-dimensional nature.

Development of Novel Methodologies and Strategic Approaches in Organic Synthesis

Research involving this compound and related structures has contributed to the advancement of synthetic methodologies. The study of its reactivity has led to the development of new protocols for ring expansion, cycloaddition, and rearrangement reactions. For example, novel catalytic systems have been explored to achieve higher efficiency and selectivity in the Beckmann rearrangement, minimizing side products and improving yields of the desired azepine lactams.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Insights in Vitro

Derivatives of this compound are synthesized and utilized in structure-activity relationship (SAR) studies to understand how chemical structure influences biological activity. These investigations provide crucial insights into the molecular interactions between a compound and its biological target, guiding the design of more potent and selective molecules.

Analysis of Substituent Effects on Molecular Recognition and Catalysis

The table below illustrates how different substituents (R) on the dihydroisoquinoline core could potentially influence molecular interactions.

Substituent (R) PositionType of SubstituentPotential Effect on Molecular Recognition
Aromatic RingElectron-withdrawing (e.g., -NO2, -CF3)May enhance π-stacking interactions or alter pKa.
Aromatic RingElectron-donating (e.g., -OCH3, -CH3)Can increase electron density and affect binding affinity.
Nitrogen AtomAlkyl or Aryl groupsInfluences steric hindrance and basicity.
Oxime OxygenAcyl or Alkyl groupsModifies the hydrogen-bonding potential of the oxime.

These studies are essential for optimizing the lead compounds in drug discovery programs and for understanding the fundamental principles of molecular recognition.

Correlation of Structural Features with Specific Molecular Mechanisms of Action in Vitro (e.g., Enzyme Reactivation)

A significant area of investigation for oxime-containing compounds is their potential as reactivators of inhibited enzymes, particularly acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, and its inhibition by organophosphorus compounds (e.g., nerve agents and pesticides) can be fatal. Certain oxime-containing molecules can reactivate the inhibited enzyme by displacing the organophosphorus group from the enzyme's active site.

The following table outlines key structural features and their hypothesized role in the reactivation of inhibited AChE.

Structural FeatureHypothesized Role in Enzyme Reactivation
Quaternary Nitrogen A positively charged nitrogen is often crucial for initial binding to the peripheral anionic site of the AChE active site.
Oxime Group (C=N-OH) The nucleophilic oximate anion is responsible for attacking the phosphorus atom of the inhibitor, displacing it from the enzyme.
Linker Chain The length and rigidity of the linker connecting the quaternary nitrogen and the oxime-containing ring affect the optimal positioning of the oxime for nucleophilic attack.
Ring System The bicyclic dihydroisoquinoline scaffold provides a rigid framework that can be optimized for complementary interactions within the enzyme's active site gorge.

Through systematic modification of these features and subsequent in vitro testing, researchers can build a comprehensive model of the structural requirements for potent enzyme reactivation, paving the way for the development of more effective antidotes for organophosphate poisoning.

Future Research Directions in Dihydroisoquinolinone Oxime Chemistry

Exploration of Unexplored Synthetic Strategies and Sustainable Approaches

The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one oxime is conventionally achieved through the condensation of the corresponding ketone with hydroxylamine (B1172632). However, future research should prioritize the development of more sustainable and efficient synthetic protocols. Classical methods often rely on pyridine (B92270) as a base and require lengthy reaction times, posing environmental and safety concerns.

Future investigations could focus on greener alternatives. For instance, solvent-free methodologies, such as grindstone chemistry, have proven effective for the synthesis of various oximes and could be adapted for the target compound. The use of natural acid catalysts, derived from sources like citrus fruits, also presents an eco-friendly alternative to traditional acid catalysts. Furthermore, catalytic oximation using reagents like bismuth(III) oxide under solvent-free conditions could offer high yields and simplified purification. A comparative overview of potential sustainable methods is presented in Table 1.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Method Potential Catalyst/Conditions Key Advantages
Microwave-Assisted Synthesis Basic alumina (Al₂O₃), Calcium oxide (CaO) Reduced reaction times, improved yields, energy efficiency
Grindstone Chemistry Bismuth(III) oxide (Bi₂O₃) Solvent-free, simple procedure, high purity of product
Natural Acid Catalysis Aqueous extracts of Vitis lanata or Mangifera indica Renewable resources, biodegradable, environmentally benign

| Solid-Phase Synthesis | Polymer-supported reagents | Ease of purification, potential for automation |

Advanced Mechanistic Investigations and Reaction Discovery

A deep understanding of the reaction mechanisms involving this compound is crucial for discovering novel transformations. The Beckmann rearrangement of this cyclic ketoxime, for example, could lead to valuable lactam building blocks. Detailed mechanistic studies, employing both computational (DFT calculations) and experimental techniques (kinetic analysis, isotope labeling), could elucidate the transition states and intermediates of such rearrangements, allowing for the rational design of catalysts to control selectivity. researchgate.net

Furthermore, the N-O bond of the oxime is a key functional handle for reaction discovery. Research into the photocatalytic or transition-metal-catalyzed cleavage of this bond could generate iminyl radicals. researchgate.net These highly reactive intermediates could participate in a variety of subsequent reactions, such as C-C bond cleavage, cyclizations, or additions, opening pathways to new molecular scaffolds that are otherwise difficult to access. nih.gov Investigating the reactivity of these radicals, generated specifically from the 7,8-dihydroisoquinolinone framework, is a promising avenue for future exploration.

Diversification of Chemical Architectures through Tandem and Cascade Reactions

Tandem and cascade reactions offer an elegant and efficient strategy for building molecular complexity from simple starting materials in a single operation. This compound is an ideal substrate for the development of such reaction sequences. For instance, a cascade reaction could be initiated by the formation of the oxime in situ, followed by a cyclization and subsequent intermolecular reaction. rsc.org

Future research could explore sequences such as an oxime formation/intramolecular [3+2] cycloaddition cascade, where the oxime function is converted to a nitrone intermediate that then reacts with an appended dipolarophile. acs.org Another potential direction is the development of radical-mediated tandem reactions, where an initial radical addition to the C=N bond of the oxime triggers a cascade of cyclizations, leading to complex polycyclic structures. acs.org The development of such reactions would provide rapid access to diverse libraries of compounds based on the isoquinoline (B145761) core.

Integration with Emerging Synthetic Paradigms, including Flow Chemistry and Photocatalysis

The integration of modern synthetic technologies like flow chemistry and photocatalysis can offer significant advantages in terms of safety, efficiency, and the discovery of novel reactivity for this compound.

Flow Chemistry: Continuous flow processing can enhance the safety of oximation reactions and subsequent transformations by allowing for precise control over reaction parameters and minimizing the accumulation of potentially hazardous intermediates. acs.orgresearchgate.net The synthesis of quinoline and isoquinoline derivatives has been successfully demonstrated in flow reactors, suggesting that the synthesis and subsequent reactions of the target oxime could be readily adapted to this technology. researchgate.netacs.org This would also facilitate scalability, which is crucial for the potential application of its derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For oximes, photocatalysis can enable unique transformations that are not accessible through thermal methods. researchgate.netnih.govnih.gov For example, photocatalytic energy transfer can be used to isomerize the (E/Z) configuration of the oxime, which can in turn control the stereochemical outcome of subsequent reactions like the Beckmann rearrangement. acs.org Moreover, photoredox catalysis can be employed for the controlled generation of iminyl radicals from the oxime's N-O bond, enabling a host of novel bond-forming reactions under mild conditions. acs.org Exploring the photocatalytic landscape of this compound is a particularly rich area for future research, with the potential to uncover unprecedented reactivity patterns. researchgate.net A summary of potential photocatalytic transformations is provided in Table 2.

Table 2: Potential Photocatalytic Transformations of this compound

Transformation Type of Photocatalysis Potential Outcome
E/Z Isomerization Energy Transfer Access to less stable isomer, control of stereoselectivity in subsequent reactions. nih.gov
N-O Bond Cleavage Photoredox (Reductive or Oxidative) Generation of iminyl radicals for cyclization, addition, or fragmentation reactions. nih.govacs.org
[2+2] Cycloadditions Energy Transfer Synthesis of novel azetidine-fused isoquinolines. acs.org

| Ring-Opening Cyanation | Photoredox with phosphoranyl radicals | Formation of functionalized nitrile compounds via C-C and N-O bond cleavage. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for 7,8-Dihydroisoquinolin-5(6H)-one oxime?

Methodological Answer:
The Bischler-Napieralski reaction is a foundational method for constructing isoquinolinone scaffolds. For 7,8-dihydroisoquinolin-5(6H)-one derivatives, cyclization of β-arylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) is commonly employed . A recent protocol involves reacting 3-aminocyclohexenones with 2-aryl-vinamidinium salts under NaH or NaOCH₃ catalysis in anhydrous DMF, followed by purification via column chromatography (petroleum ether:ethyl acetate, 1:1) . Key steps:

  • Intermediate preparation : Vinamidinium salts synthesized via BTC (bis(trichloromethyl) carbonate) activation of arylacetic acids.
  • Cyclization : Temperature-controlled (10°C) to minimize side reactions.
  • Validation : Monitor reaction progress via TLC and confirm purity via 1H^1H/13C^{13}C-NMR (400 MHz/100 MHz) .

Basic: How to characterize this compound’s structure and purity?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR to confirm regioselectivity (e.g., absence of unwanted diastereomers) and 13C^{13}C-NMR to verify carbonyl (C=O) and oxime (C=N-OH) groups. For example, the quinolinone carbonyl typically resonates at ~195–200 ppm .
  • Chromatography : TLC (silica gel, UV visualization) with ethyl acetate/hexane gradients to assess purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts.

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxime group.
  • Moisture Control : Use anhydrous solvents (e.g., DMF, DCM) during synthesis and store with desiccants (silica gel).
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Avoid prolonged heating above 80°C .

Advanced: How to address regioselectivity challenges in synthesizing substituted derivatives?

Methodological Answer:
Regioselectivity in cyclization steps often depends on substituent electronic effects. For example:

  • Electron-donating groups (e.g., methoxy) on the aryl ring favor para-substitution via resonance stabilization of intermediates .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) may shift selectivity to meta positions.
  • Optimization : Screen catalysts (e.g., NaH vs. NaOCH₃) to modulate reaction pathways. Computational tools (DFT calculations) can predict transition-state energies .

Advanced: How to model adsorption and reactivity of this compound on catalytic surfaces?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with metal surfaces (e.g., Pd/C) to predict hydrogenation behavior.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Experimental Validation : Compare computational predictions with XPS (X-ray photoelectron spectroscopy) data to confirm surface binding modes .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Artifact Identification : Check for solvent impurities (e.g., residual DMSO-d⁶) or incomplete deuterium exchange in 1H^1H-NMR.
  • Dynamic Effects : Variable-temperature NMR can reveal conformational equilibria (e.g., keto-enol tautomerism in oxime derivatives).
  • Synchrotron XRD : Single-crystal X-ray diffraction provides definitive structural assignments, resolving ambiguities from spectroscopic data .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.
  • Flow Chemistry : Continuous flow systems reduce decomposition risks by minimizing residence time at high temperatures.
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (catalyst loading, solvent polarity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.